エメダスチン

概要

説明

エメダスチンは、アレルギー性結膜炎の症状を軽減するために眼科用溶液で主に使用される第2世代の抗ヒスタミン薬です。 アレルギー症状を引き起こすヒスタミンの作用を阻害する選択的ヒスタミンH1受容体拮抗薬として機能します .

科学的研究の応用

Emedastine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the treatment of allergic conjunctivitis, where it is used to manage symptoms such as redness, itching, and swelling of the eyes . Additionally, emedastine is studied for its selective inhibition of histamine H1 receptors, making it a valuable compound in allergy research .

作用機序

エメダスチンは、ヒスタミンH1受容体に選択的に結合することで効果を発揮し、ヒスタミンの作用を阻害します。この阻害は、ヒスタミンが引き起こすかゆみ、赤み、腫れなどのアレルギー症状を抑制します。 エメダスティンのH1受容体に対する選択性により、アドレナリン作動性、ドーパミン作動性、セロトニン作動性などの他の受容体への影響を最小限に抑えることができます .

生化学分析

Biochemical Properties

Emedastine plays a crucial role in biochemical reactions by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. Emedastine’s affinity for the H1 receptor is significantly higher compared to other histamine receptors, demonstrating a 10,000-fold selectivity . This selective binding prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, and swelling.

Cellular Effects

Emedastine influences various cellular processes, particularly in the conjunctiva. It inhibits histamine-stimulated vascular permeability in a concentration-dependent manner, reducing the leakage of fluids into tissues and thereby alleviating allergic symptoms . Emedastine does not significantly affect adrenergic, dopaminergic, or serotonin receptors, ensuring its action is primarily focused on histamine H1 receptors .

Molecular Mechanism

At the molecular level, Emedastine exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This inhibition reduces the downstream signaling pathways that lead to allergic symptoms. Emedastine’s selective binding to H1 receptors ensures that it effectively blocks histamine’s action without significantly affecting other receptor types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Emedastine have been observed to be stable over time. The compound maintains its efficacy in reducing allergic symptoms for up to six weeks of continuous use . Long-term studies beyond this period are limited. Emedastine’s stability and degradation in laboratory conditions have not shown significant variations, ensuring consistent therapeutic effects during the study period .

Dosage Effects in Animal Models

In animal models, the effects of Emedastine vary with dosage. At therapeutic doses, Emedastine effectively reduces allergic symptoms without significant adverse effects. At higher doses, some adverse effects such as headache, eye discomfort, and blurred vision have been observed . These effects highlight the importance of adhering to recommended dosages to avoid toxicity.

Metabolic Pathways

Emedastine is metabolized primarily in the liver, where it undergoes biotransformation to produce two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms. Minor metabolites include the 5’-oxoanalogs of 5-hydroxyemedastine and 6-hydroxyemedastine and the N-oxide .

Transport and Distribution

Emedastine is transported and distributed within cells and tissues primarily through passive diffusion. It is administered topically as eye drops, ensuring localized action in the conjunctiva. The compound’s distribution is limited to the ocular tissues, minimizing systemic exposure and reducing the risk of systemic side effects .

Subcellular Localization

Emedastine’s subcellular localization is primarily within the conjunctival tissues, where it exerts its antihistamine effects. The compound does not significantly accumulate in other cellular compartments, ensuring its action is confined to the target tissues. This localization is facilitated by the topical administration of Emedastine as eye drops .

準備方法

合成経路と反応条件: エメダスチンフマル酸塩は、ベンゾイミダゾール誘導体の形成を含む一連の化学反応によって合成できます。調製方法は、エメダスチンフマル酸塩をカルボポール樹脂、ポビドンK30、およびシクロデキストリンと混合することを含みます。 その後、混合物を湿式造粒および打錠技術で処理して徐放錠を形成します .

工業生産方法: エメダスチンフマル酸塩の工業生産は、同様のステップをより大規模に行います。原料を混合し、エタノールに溶解し、顆粒化処理した後、乾燥させて打錠します。 この方法は、錠剤の高い放出安定性と滑らかな表面を保証します .

化学反応の分析

反応の種類: エメダスチンは、酸化や還元などのさまざまな化学反応を受けます。 生成される主要な代謝物は、5-ヒドロキシエメダスチンと6-ヒドロキシエメダスチンであり、遊離体と抱合体の両方で尿中に排泄されます .

一般的な試薬と条件: エメダスチンの合成には、カルボポール樹脂、ポビドンK30、およびシクロデキストリンなどの試薬が使用されます。 反応条件には、一般的に、混合、エタノールへの溶解、および50〜70℃での乾燥が含まれます .

主な生成物: エメダスチンを含む反応から生成される主な生成物は、その主要な代謝物である5-ヒドロキシエメダスチンと6-ヒドロキシエメダスチンです .

科学研究への応用

エメダスチンは、化学、生物学、医学の分野で広く科学研究に使用されています。 その主な用途は、アレルギー性結膜炎の治療であり、目の赤み、かゆみ、腫れなどの症状を管理するために使用されます . さらに、エメダスチンは、ヒスタミンH1受容体の選択的阻害について研究されており、アレルギー研究において貴重な化合物となっています .

類似化合物との比較

類似化合物:

- セチリジン

- ロラタジン

- フェキソフェナジン

比較: エメダスチンは、ヒスタミンH1受容体に対する高い選択性で独特であり、他の受容体に関連する副作用のリスクを軽減します。 セチリジンやロラタジンなど、他の第2世代の抗ヒスタミン薬とは異なり、エメダスチンは主にアレルギー性結膜炎の眼科用溶液で使用されます . 最小限の鎮静作用と眼アレルギー治療における高い有効性により、局所適用に好まれています .

特性

IUPAC Name |

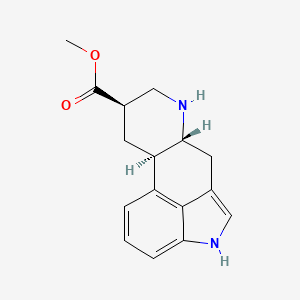

1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUZBQVCBVDWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |

| Record name | Emedastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048243 | |

| Record name | Emedastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emedastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (difumarate formulation), 1.44e+00 g/L | |

| Record name | Emedastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emedastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |

| Record name | Emedastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87233-61-2 | |

| Record name | Emedastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emedastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emedastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emedastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMEDASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emedastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)

![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)

![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B1214494.png)

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)